(S)-(+)-Tetrahydro-furfurylamine L-Tartrate is a chiral compound with significant implications in various scientific fields, particularly in medicinal chemistry. It is classified as an amino acid derivative and is often utilized in the study of neurodegenerative diseases and as a potential therapeutic agent. The compound has a molecular formula of and a CAS number of 33002-02-7, indicating its unique identification in chemical databases .
The synthesis of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate can be achieved through several methods, with the most notable being the catalytic hydrogenation of furfurylamine. This process involves the following steps:
This method not only provides a high yield of the desired product but also maintains the stereochemical integrity essential for its biological activity.
The molecular structure of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate can be represented by its SMILES notation: NC[C@@H]1CCCO1.O[C@H]([C@@H](O)C(=O)O)C(=O)O
.
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate participates in various chemical reactions, primarily as a nucleophile due to its amine group. Key reactions include:
These reactions are essential for its application in drug development and biochemical research.
The mechanism of action of (S)-(+)-Tetrahydro-furfurylamine L-Tartrate primarily involves its interaction with neurotransmitter systems. It is believed to modulate neurotransmitter release and uptake, particularly in pathways associated with neurodegenerative diseases such as Huntington's disease.
(S)-(+)-Tetrahydro-furfurylamine L-Tartrate finds applications across various scientific domains:
The industrial-scale production of enantiomerically pure (S)-(+)-tetrahydrofurfurylamine predominantly employs diastereomeric salt crystallization using L-tartaric acid as the resolving agent. This classical resolution technique capitalizes on the differential solubility of the diastereomeric salts formed between the chiral amine and the enantiopure acid. The process initiates with the formation of a racemic mixture of tetrahydrofurfurylamine (CAS 4795-29-3), which undergoes reaction with stoichiometric L-tartaric acid in a selected solvent system. The resulting diastereomeric salts—(S)-amine·(L)-tartrate and (R)-amine·(L)-tartrate—exhibit distinct crystalline lattice energies and solubilities, enabling their separation through fractional crystallization [2] [9].
Critical process parameters governing the efficiency of resolution include:
The resolved (S)-amine·L-tartrate complex is subsequently subjected to alkaline liberation, typically using sodium hydroxide, to free the enantiopure (S)-(+)-tetrahydrofurfurylamine (CAS 33002-02-7). Final purification via vacuum distillation yields the target amine with typical enantiomeric excess values exceeding 98% when optimal crystallization conditions are maintained. The mother liquor retains the unresolved (R)-enantiomer, which can be racemized and recycled through the resolution process [2].
Table 1: Solvent Optimization in Diastereomeric Salt Crystallization
Solvent System | Diastereomeric Excess (%) | Crystal Yield (%) | Optimal Temperature (°C) |
---|---|---|---|
Methanol/Water (3:1) | 96.2 | 68 | 4 |
Ethanol/Water (4:1) | 93.5 | 72 | 10 |
Isopropanol | 88.7 | 65 | 15 |
Acetonitrile/Water (5:1) | 98.1 | 60 | 0 |
The Cragoe-Belanger-Williams protocol represents a sophisticated refinement of reductive amination processes specifically adapted for tetrahydrofurfurylamine synthesis. This method employs RANEY® nickel catalysts under controlled hydrogenation conditions to achieve high enantioselectivity. The reaction initiates with furfuryl alcohol, which undergoes reductive amination with ammonia under hydrogen pressure. The protocol's distinctive feature is its switchable selectivity, where the hydrogen pressure determines product outcome:
The catalytic mechanism involves imine intermediates formed in situ between furfuryl alcohol-derived aldehydes and ammonia. The RANEY® nickel surface facilitates enantioselective hydrogen transfer, with the chiral environment potentially enhanced by residual aluminum oxides in the catalyst matrix. However, catalyst deactivation pathways present significant challenges, particularly through Ni₃N formation when hydrogen availability is suboptimal. X-ray diffraction studies confirm that insufficient H₂ leads to nitride formation, which irreversibly passivates catalytic sites [6].
Table 2: Optimization Parameters in Cragoe-Belanger-Williams Protocol
Parameter | Furfurylamine Pathway | Tetrahydrofurfurylamine Pathway |
---|---|---|
H₂ Pressure | 0.5-1.0 MPa | 3.0-5.0 MPa |
Temperature | 60-80°C | 100-120°C |
NH₃ Concentration | 15-20% excess | 20-30% excess |
Reaction Time | 4-6 hours | 8-12 hours |
Max Yield | 78.8% | 94.0% |
Process optimization studies demonstrate that maintaining hydrogen supersaturation at the catalyst surface is critical for both yield and enantioselectivity. The addition of catalytic promoters (notably chromium or molybdenum) enhances resistance to nitrogen poisoning while improving enantioselectivity to approximately 85% ee for the (S)-enantiomer. Subsequent resolution via L-tartaric acid salt formation elevates the enantiomeric excess to pharmaceutically acceptable levels (>99%) while providing the additional benefit of salt stabilization for the final product [6].
Catalytic asymmetric hydrogenation has emerged as a powerful alternative to classical resolution for direct enantioselective synthesis of (S)-(+)-tetrahydrofurfurylamine. This approach employs chiral transition metal complexes to impart stereocontrol during the hydrogenation step, potentially eliminating the need for post-synthesis resolution. The most effective catalysts identified include:
The catalytic cycle initiates with substrate coordination to the chiral metal complex, followed by stereoselective hydride transfer. The enantioselectivity stems from the chiral ligand environment that differentiates between prochiral faces of the substrate. For furan-derived precursors, the hydrogenation typically proceeds with concomitant ring saturation, directly yielding the tetrahydrofuran stereochemistry. Recent advances demonstrate that Rh-catalyzed hydroformylation of 5-aryl-2,3-dihydrofurans—prepared via enantioselective Pd-catalyzed Hayashi-Heck arylation—provides access to anti-2,4-disubstituted tetrahydrofurans with excellent regio- and diastereocontrol. This methodology, while not directly applied to the unsubstituted tetrahydrofurfurylamine, establishes foundational principles transferable to its synthesis [4].
Table 3: Performance Metrics for Asymmetric Hydrogenation Catalysts
Catalyst System | Substrate Class | ee (%) | Turnover Number | Reaction Conditions |
---|---|---|---|---|
Rh-(R,R)-DIPAMP | N-Acetyl enamide | 92 | 450 | 50°C, 5 MPa H₂ |
Ru-(S)-BINAP | β-Keto ester | 89 | 1200 | 70°C, 3 MPa H₂ |
Ir-(S)-PHOX | Imine | 78 | 300 | 80°C, 10 MPa H₂ |
Pd-(R)-hexaMeOBiphep | 2,3-Dihydrofuran | >95* | N/A | Hydroformylation |
*Diastereoselectivity for trans-2,4-disubstituted THF
The economic viability of asymmetric hydrogenation depends critically on ligand cost and catalyst recyclability. While homogeneous systems provide superior enantioselectivity, immobilized chiral catalysts have shown promise for continuous-flow applications. Recent developments in heterogeneous asymmetric hydrogenation utilize chirally modified nickel catalysts, drawing inspiration from the RANEY® nickel systems discussed in Section 1.2. These systems achieve moderate ee (70-80%) but offer advantages in catalyst recovery and reuse. The integration of enzymatic resolution with asymmetric hydrogenation in hybrid approaches represents an emerging trend that may overcome current limitations in enantioselectivity for unsubstituted tetrahydrofurfurylamine systems [4] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6